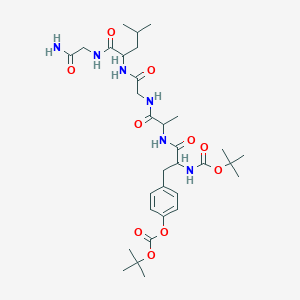
Boc-DL-Tyr(Boc)(Boc)-DL-Ala-Gly-DL-Leu-Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-DL-Tyr(Boc)(Boc)-DL-Ala-Gly-DL-Leu-Gly-NH2 is a synthetic peptide derivative. This compound is characterized by the presence of multiple Boc (tert-butoxycarbonyl) protecting groups, which are commonly used in peptide synthesis to protect amino groups from unwanted reactions. The compound consists of a sequence of amino acids, including tyrosine, alanine, glycine, and leucine, which are fundamental building blocks in protein chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Tyr(Boc)(Boc)-DL-Ala-Gly-DL-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc protecting groups are used to protect the amino groups of the amino acids during the synthesis process. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the Boc group using a strong acid like trifluoroacetic acid (TFA).
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cocktail of reagents like TFA, water, and scavengers.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Tyr(Boc)(Boc)-DL-Ala-Gly-DL-Leu-Gly-NH2 can undergo various chemical reactions, including:
Deprotection: Removal of Boc groups using acids like TFA.
Oxidation: Oxidation of the tyrosine residue can occur under specific conditions.
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced or modified.
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for deprotection of Boc groups.
Hydrogen peroxide (H2O2): Can be used for oxidation reactions.
Coupling reagents: Such as HBTU, DIC, and EDC for peptide bond formation.
Major Products Formed
Deprotected peptide: After removal of Boc groups.
Oxidized peptide: When tyrosine residues are oxidized.
Modified peptides: Resulting from substitution reactions.
Scientific Research Applications
Boc-DL-Tyr(Boc)(Boc)-DL-Ala-Gly-DL-Leu-Gly-NH2 has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Studied for its interactions with biological molecules and potential as a bioactive peptide.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Boc-DL-Tyr(Boc)(Boc)-DL-Ala-Gly-DL-Leu-Gly-NH2 depends on its specific interactions with molecular targets. The peptide can interact with proteins, enzymes, and receptors, influencing various biochemical pathways. The presence of the Boc groups can affect its solubility, stability, and overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Boc-DL-Tyr(Me)-OH: Another Boc-protected tyrosine derivative.
Boc-DL-Tyr(2,6-Dichloro-Bzl)-OH: A tyrosine derivative with dichlorobenzyl protection.
Boc-DL-Tyr(OPy)-OMe: A tyrosine derivative with pyridyloxy protection.
Uniqueness
Boc-DL-Tyr(Boc)(Boc)-DL-Ala-Gly-DL-Leu-Gly-NH2 is unique due to its specific sequence and multiple Boc protections, which provide enhanced stability and protection during synthesis. This makes it particularly useful in complex peptide synthesis and research applications.
Properties
IUPAC Name |
[4-[3-[[1-[[2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl] tert-butyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50N6O10/c1-18(2)14-22(27(42)34-16-24(33)39)37-25(40)17-35-26(41)19(3)36-28(43)23(38-29(44)47-31(4,5)6)15-20-10-12-21(13-11-20)46-30(45)48-32(7,8)9/h10-13,18-19,22-23H,14-17H2,1-9H3,(H2,33,39)(H,34,42)(H,35,41)(H,36,43)(H,37,40)(H,38,44) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZIRGSTEJPVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N6O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














